molecular formula C9H7ClN2OS B6256489 [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol CAS No. 1267056-89-2

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol

Cat. No. B6256489
CAS RN: 1267056-89-2
M. Wt: 226.7
InChI Key:
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Description

“[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . Another synthesis route involves the treatment of a precursor with cyanogen bromide (CNBr) in methanol to afford a related compound, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine .


Molecular Structure Analysis

The molecular structure of “[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol” is characterized by a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Future Directions

Oxadiazoles, including “[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol”, have potential for a wide range of applications due to their diverse structure and functional versatility. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring the biological activities of these compounds and developing novel derivatives with enhanced properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorobenzoylthiosemicarbazide, which is then cyclized with potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. The thiol group is then protected with a methyl group using methyl iodide, and the resulting compound is deprotected with sodium hydroxide to yield the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "thiosemicarbazide", "potassium hydroxide", "methyl iodide", "sodium hydroxide" ], "Reaction": [ "4-chlorobenzoyl chloride is reacted with thiosemicarbazide in the presence of a base such as triethylamine to form 4-chlorobenzoylthiosemicarbazide.", "The resulting compound is then cyclized with potassium hydroxide in ethanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol.", "The thiol group is then protected with methyl iodide in the presence of a base such as potassium carbonate to form the methylthio derivative.", "The final step involves deprotection of the methylthio group with sodium hydroxide to yield [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol." ] }

CAS RN

1267056-89-2

Product Name

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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